molecular formula C13H13FN4O B2863498 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine CAS No. 2380071-35-0

5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine

Cat. No.: B2863498
CAS No.: 2380071-35-0
M. Wt: 260.272
InChI Key: FPDVYOYJNBFMLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine, also known as AZD6738, is a small molecule inhibitor that targets the enzyme Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR kinase is a key component of the DNA damage response pathway, which is responsible for detecting and repairing DNA damage. AZD6738 has shown promising results in preclinical studies as a potential cancer therapy, particularly in combination with other DNA-damaging agents.

Mechanism of Action

5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine targets the ATR kinase, which is activated in response to DNA damage. ATR kinase plays a key role in the DNA damage response pathway, which is responsible for detecting and repairing DNA damage. By inhibiting ATR kinase, this compound prevents the activation of the DNA damage response pathway, leading to increased sensitivity to DNA-damaging agents.
Biochemical and Physiological Effects:
This compound has been shown to enhance the efficacy of DNA-damaging agents in preclinical models of cancer. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine is its ability to enhance the efficacy of DNA-damaging agents, which are commonly used in cancer treatment. Another advantage is its favorable safety profile in preclinical studies. However, one limitation of this compound is its potential to cause toxicity in normal cells, which could limit its clinical utility.

Future Directions

There are several future directions for research on 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine. One direction is to further investigate its potential as a cancer therapy, particularly in combination with other targeted therapies. Another direction is to explore its potential as a radiosensitizer in the treatment of cancer. Additionally, further research is needed to better understand the potential toxicity of this compound in normal cells and to develop strategies to mitigate this toxicity.

Synthesis Methods

The synthesis of 5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine involves a series of chemical reactions starting from commercially available starting materials. The synthesis begins with the preparation of 2-aminopyridine, which is then reacted with 3-(chloromethyl)oxetane to form the key intermediate, 3-(pyridin-3-yloxymethyl)azetidine. This intermediate is then reacted with 5-fluoro-2,4-dichloropyrimidine to form the final product, this compound.

Scientific Research Applications

5-Fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to enhance the efficacy of DNA-damaging agents such as radiation and chemotherapy. This compound has also been studied in combination with other targeted therapies, such as PARP inhibitors, and has shown promising results.

Properties

IUPAC Name

5-fluoro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O/c14-12-5-16-9-17-13(12)18-6-10(7-18)8-19-11-2-1-3-15-4-11/h1-5,9-10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDVYOYJNBFMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC=C2F)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.